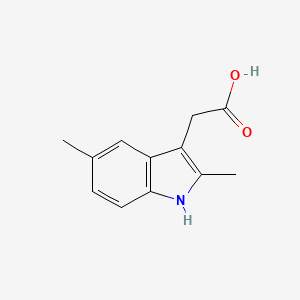

(2,5-dimethyl-1H-indol-3-yl)acetic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(6-12(14)15)8(2)13-11/h3-5,13H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNHPLJFWKDNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281372 | |

| Record name | (2,5-dimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-40-5 | |

| Record name | 5435-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-dimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (2,5-Dimethyl-1H-indol-3-yl)acetic Acid

Established methods for synthesizing the indole-3-acetic acid scaffold are often adaptable for producing substituted derivatives like this compound. These routes are well-documented and rely on fundamental reactions in heterocyclic chemistry.

Multi-step syntheses provide a robust and versatile approach, allowing for the careful construction of the target molecule through a sequence of well-characterized reactions. The Fischer indole (B1671886) synthesis is a cornerstone of this approach for many indole derivatives. orgsyn.orgrsc.org

A common multi-step strategy involves:

Formation of a Phenylhydrazone : The synthesis typically begins with the reaction of p-methylphenylhydrazine with a suitable keto-acid or aldehyde, such as levulinic acid or a protected equivalent, to form the corresponding phenylhydrazone intermediate.

Fischer Indolization : The phenylhydrazone is then subjected to cyclization under acidic conditions (e.g., using polyphosphoric acid, sulfuric acid, or zinc chloride) to construct the indole ring system. This step is the hallmark of the Fischer indole synthesis.

Side-Chain Manipulation : Depending on the starting carbonyl compound, subsequent chemical modifications may be necessary to arrive at the final acetic acid moiety.

Another classical approach is the Japp-Klingemann reaction, which involves the coupling of a diazonium salt with a β-keto ester, followed by cyclization to form the indole nucleus, which can then be further functionalized.

| Step | Starting Materials | Key Reagents & Conditions | Intermediate/Product |

| 1 | p-Methylphenylhydrazine, Levulinic acid | Acid catalyst (e.g., HCl), Heat | 4-Oxopentanoic acid (4-methylphenyl)hydrazone |

| 2 | Hydrazone intermediate from Step 1 | Brønsted or Lewis acid (e.g., H₂SO₄, PPA), Heat | This compound |

This interactive table outlines a representative multi-step Fischer indole synthesis route.

To improve efficiency and reduce waste, one-pot syntheses have been developed for indole-3-acetic acid derivatives. These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources.

One such advanced strategy is the palladium-catalyzed cascade Tsuji-Trost reaction and Heck coupling. organic-chemistry.org This methodology can be adapted for the synthesis of this compound by starting with N-protected 2-bromo-4-methylaniline (B145976) and a suitable butenoic acid derivative. The reaction sequence involves an initial intermolecular alkylation followed by an intramolecular Heck reaction to form the indole ring and establish the acetic acid side chain in a single pot. organic-chemistry.org

| Strategy | Key Reactants | Catalyst System | Key Transformations |

| Cascade Reaction | N-Tosyl-2-bromo-4-methylaniline, 4-Acetoxy-2-butenoic acid derivative | Pd(OAc)₂, P(o-tol)₃, DIPEA | Tsuji-Trost Alkylation, Intramolecular Heck Coupling, Isomerization |

This interactive table summarizes a modern one-pot synthesis strategy.

Precursor Synthesis and Derivatization

The synthesis and subsequent modification of precursors are crucial for accessing the target compound and creating a diverse library of related molecules for further research.

The primary precursor for many synthetic routes is the core indole structure, 2,5-dimethyl-1H-indole. This intermediate is commonly synthesized via the Fischer indole synthesis, reacting p-methylphenylhydrazine with acetone. ontosight.ai Once formed, the acetic acid side chain can be introduced at the C3 position through various methods, such as the reaction with ethyl diazoacetate followed by hydrolysis or condensation with glycolic acid under harsh conditions. orgsyn.orgresearchgate.net

Another route to introduce the side chain involves the Mannich reaction on 2,5-dimethyl-1H-indole to form a gramine-type intermediate, (2,5-dimethyl-1H-indol-3-yl)-N,N-dimethylmethanamine. This intermediate can then be reacted with a cyanide source, followed by hydrolysis of the resulting nitrile, to yield this compound. orgsyn.org

The carboxylic acid group of this compound is a versatile functional handle for further derivatization. These modifications are often pursued to alter the molecule's physicochemical properties.

Common derivatizations include:

Esterification : Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) yields the corresponding esters.

Amide Formation : The carboxylic acid can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI). nih.govrsc.orgnih.gov Subsequent reaction with primary or secondary amines produces a wide range of amides. researchgate.net

α-Substitution : The α-carbon of the acetic acid side chain can be functionalized. This is typically achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be reacted with various electrophiles (e.g., alkyl halides) to introduce substituents at the α-position. nih.govresearchgate.net

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methods. In the context of indole synthesis, this translates to minimizing harsh reagents, reducing waste, and using safer solvents.

A notable green approach involves a two-step process starting from readily available anilines. semanticscholar.org This method utilizes an Ugi multi-component reaction followed by an acid-induced cyclization. This strategy avoids hazardous phenylhydrazine (B124118) precursors and often employs benign solvents like ethanol, proceeding under mild conditions without the need for a metal catalyst. semanticscholar.org While not yet specifically detailed for this compound, the principles are broadly applicable to substituted indoles.

Biocatalysis also represents a green alternative. For instance, the final step in a synthetic sequence might involve the hydrolysis of a nitrile precursor, (2,5-dimethyl-1H-indol-3-yl)acetonitrile. Using a nitrilase enzyme for this transformation can offer high selectivity and avoid the harsh acidic or basic conditions required for chemical hydrolysis, operating in aqueous media at mild temperatures. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of medicinal chemistry targets, including a wide range of indole analogs. nih.gov This method utilizes microwave radiation to heat reaction mixtures rapidly and efficiently, often leading to significantly reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods.

The primary route for constructing the (2,5-dimethyl-1H-indol-3-yl) scaffold is the Fischer indole synthesis. This reaction can be effectively accelerated using microwave irradiation. nih.gov While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the literature, numerous examples demonstrate the successful application of microwaves to the Fischer indole synthesis of related structures. For instance, the condensation of hydrazines with ketones in the presence of an acid catalyst is a key step that is well-suited for microwave assistance. researchgate.net

Research has shown that microwave-assisted Fischer indole reactions can be completed in as little as 10 minutes, a stark contrast to the hours often required with conventional refluxing. researchgate.netmdpi.com Typical conditions involve irradiating a mixture of the hydrazine (B178648) and ketone with an acid catalyst in a suitable solvent. researchgate.net Various acid catalysts have been proven effective under microwave conditions, including acetic acid and p-toluenesulfonic acid (p-TSA). mdpi.comresearchgate.net The choice of catalyst and solvent, along with microwave power and temperature, are optimized to achieve high conversion and yield. researchgate.net

| Reactants | Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazine derivative + Aryl ketones | Acetic acid | 80 °C, 300 W | 10 min | Not specified | researchgate.net |

| Phenylhydrazine + Cyclohexanone | p-Toluenesulfonic acid (p-TSA) | 600 W | 3 min | 91% | researchgate.net |

| 4-bromophenylhydrazine hydrochloride + 3-methyl-2-butanone | Acetic acid | 160 °C | 10 min | 91% | mdpi.com |

Catalytic Reactions in this compound Synthesis

Catalysis is central to the synthesis of this compound, with the Fischer indole synthesis being the most classical and widely employed catalytic method. This reaction facilitates the formation of the indole ring from the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions. For the target molecule, the specific precursors are p-tolylhydrazine and levulinic acid.

Acid Catalysis The Fischer indole synthesis is traditionally catalyzed by a range of acids, which can be broadly classified as Brønsted or Lewis acids.

Brønsted Acids: Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA) are commonly used to facilitate the cyclization. researchgate.net For example, various 2-aryl indoles have been synthesized by heating hydrazone intermediates in preheated polyphosphoric acid at 70-80°C. researchgate.net

Lewis Acids: Aprotic Lewis acids are also effective catalysts for this transformation. Common examples include zinc chloride (ZnCl₂), boron trifluoride (BF₃), and zinc triflate. scispace.comnih.gov These catalysts promote the key intramolecular nucleophilic attack that leads to the formation of the indole ring. scispace.comnih.gov In some protocols, catalyst loadings can be as low as 1 mol% with reaction times of 10–30 minutes at room temperature. nih.gov

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | Polyphosphoric acid (PPA) | 70-80 °C, 1 hr | researchgate.net |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Microwave, 3 min | researchgate.net |

| Brønsted Acid | Glacial Acetic Acid | Reflux, 4-5 hrs | ijsrst.com |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Room temp, 10-30 min | nih.gov |

| Lewis Acid | Zinc triflate (Zn(OTf)₂) | Room temp, 10-30 min | nih.gov |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Microwave, 3 min | researchgate.net |

Palladium Catalysis In addition to traditional acid catalysis, modern transition-metal catalysis, particularly using palladium, offers powerful and versatile routes for the synthesis of complex indole derivatives. researchgate.netorganic-chemistry.org Palladium-catalyzed cascade reactions have been developed for the direct synthesis of indole-3-acetic acid derivatives. One such methodology involves a palladium-mediated cascade that combines a Tsuji-Trost reaction with a Heck coupling. researchgate.net This approach allows for the construction of the substituted indole-3-acetic acid core from readily available starting materials like N-Ts o-bromoanilines and 4-acetoxy-2-butenonic acid derivatives. researchgate.net These advanced catalytic systems often exhibit high efficiency and functional group tolerance. researchgate.net

| Reaction Type | Catalyst System | Application | Reference |

|---|---|---|---|

| Cascade Tsuji-Trost/Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ / DIPEA | Synthesis of indole-3-acetic acid derivatives | researchgate.net |

| C-H Activation / Bisamination | PdBr₂ / CyPPh₂ / Cs₂CO₃ | General indole synthesis from vinyl bromides | organic-chemistry.org |

| Suzuki Coupling | Pd(OAc)₂ with Indolyl-NNN Ligands | Functionalization of indole precursors | nih.gov |

Biological Activities and Mechanisms of Action

Auxin-like Activities and Plant Physiology Research

The defining characteristic of compounds like (2,5-dimethyl-1H-indol-3-yl)acetic acid is their auxin activity, mimicking the effects of the principal native auxin, IAA. These activities are fundamental to plant physiology.

Auxins orchestrate a wide array of developmental processes, from the cellular level to the whole plant.

Cell Elongation: A primary role of auxin is to induce cell elongation, a key process for plant growth. nih.gov This is particularly evident in stems and coleoptiles. The acid growth hypothesis suggests that auxin stimulates proton pumps in the cell membrane, lowering the pH of the cell wall. This acidic environment activates enzymes called expansins, which loosen the connections between cellulose (B213188) microfibrils, allowing the cell to expand under turgor pressure.

Apical Dominance: The phenomenon where the central, apical bud grows more strongly while the growth of lateral (axillary) buds is suppressed is known as apical dominance. researchgate.net This is directly controlled by IAA produced in the apical meristem. The hormone is transported down the stem and inhibits the outgrowth of lateral buds, ensuring the plant prioritizes vertical growth towards light. researchgate.net Removal of the apical bud eliminates the source of IAA, allowing lateral buds to develop. researchgate.net

Fruit Development: Auxin is crucial for fruit development, including fruit set, growth, and ripening. nih.govnih.gov Fertilization of the ovules stimulates auxin production, which promotes the growth of the ovary wall. In many species, the developing seeds are a major source of auxin, and the number of seeds can directly correlate with fruit size. In some cases, external application of auxins can induce the development of fruit without fertilization, a process known as parthenocarpy. Studies on kiwifruit have shown that IAA treatment can accelerate postharvest softening by influencing starch and cell wall metabolism. nih.gov

Tropisms are directional growth responses of a plant to external stimuli. Auxin plays a pivotal role in mediating these movements.

Phototropism: The growth of a plant toward a light source is driven by the lateral redistribution of auxin. When light strikes one side of a plant stem, auxin migrates to the shaded side. The higher concentration of auxin on the shaded side stimulates greater cell elongation compared to the illuminated side, causing the stem to bend towards the light.

Gravitropism: This is the growth of a plant in response to gravity, causing shoots to grow upward (negative gravitropism) and roots to grow downward (positive gravitropism). nih.gov In a horizontally placed root, gravity-sensing cells (statocytes) in the root cap cause auxin to accumulate on the lower side. nih.gov In roots, however, high concentrations of auxin inhibit cell elongation. Therefore, the cells on the upper side of the root elongate more than the cells on the lower side, causing the root to bend downwards. researchgate.net Conversely, in shoots, the accumulation of auxin on the lower side stimulates cell elongation, causing the shoot to bend upwards.

The molecular mechanism of auxin action involves a sophisticated signaling pathway initiated by its binding to specific receptors. The primary auxin receptors are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX proteins (AFBs). nih.govfigshare.com

Auxin acts as a molecular "glue," promoting the interaction between the TIR1/AFB receptor and a family of transcriptional repressors called Aux/IAA proteins. nih.govnih.gov This interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex (a type of E3 ubiquitin ligase) and subsequent degradation by the 26S proteasome. researchgate.netresearchgate.net

In the absence of auxin, Aux/IAA repressors bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate or repress the transcription of numerous auxin-responsive genes, thereby initiating the physiological responses associated with the hormone. nih.gov There are multiple TIR1/AFB and Aux/IAA proteins in plants like Arabidopsis, and different combinations of these co-receptors can exhibit varying affinities for auxin, allowing for a complex and nuanced response to the hormone. nih.gov

In Plants: The primary precursor for IAA biosynthesis in plants is the amino acid tryptophan. researchgate.netmdpi.com Several tryptophan-dependent pathways have been identified, with the indole-3-pyruvate (IPyA) pathway being a major route in many plant species. In this pathway, tryptophan is converted to IPyA, which is then converted to indole-3-acetaldehyde (IAAld) and finally oxidized to IAA. To regulate its concentration, IAA can be inactivated through conjugation to sugars or amino acids or by irreversible oxidation. nih.govresearchgate.net

In Microorganisms: Many bacteria and fungi, particularly those associated with plants, can also synthesize IAA. nih.govresearchgate.netnih.govmdpi.com The production of IAA by these microbes can significantly influence plant growth, acting as a key molecule in plant-microbe interactions. jabonline.inmdpi.com Microbial IAA biosynthesis can also proceed through several tryptophan-dependent pathways, including the indole-3-acetamide (B105759) (IAM), tryptamine (B22526) (TAM), and indole-3-pyruate (IPyA) pathways. researchgate.netmdpi.com For example, the bacterium Micrococcus luteus has been shown to produce IAA via the indole-3-acetonitrile (B3204565) pathway. jabonline.in

Medicinal Chemistry and Pharmacological Investigations

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. unibo.itnih.gov Consequently, derivatives of indole-3-acetic acid have been investigated for various pharmacological activities.

Derivatives of indole-3-acetic acid have been a subject of interest in the search for new anticancer agents. acs.orggoogle.com Research has demonstrated that modifications to the indole-3-acetic acid structure can lead to compounds with significant cytotoxic activity against various cancer cell lines.

For instance, a study on indole-aryl-amide derivatives, synthesized from 2-(1H-indol-3-yl)acetic acid, tested their cytotoxicity against a panel of human cancer cell lines. unibo.it One compound in the series showed noteworthy selective activity against the HT29 colon cancer cell line without significantly affecting healthy human intestinal cells. unibo.it Another related compound, N-(2,5-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide, has been synthesized and evaluated in different contexts, demonstrating the feasibility of creating such derivatives. nih.gov

The mechanism of action for these compounds can be multifaceted, with some studies showing they can induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells. unibo.it The diverse biological activities of indole-based compounds continue to make them attractive starting points for the design and development of novel therapeutic agents. rsc.org

Table 1: Summary of Key Research Findings on Auxin Activity

| Research Area | Key Finding | Organism/System |

|---|---|---|

| Receptor Interaction | TIR1 and Aux/IAA proteins form a co-receptor complex for efficient auxin binding. nih.gov | Arabidopsis thaliana |

| Growth Regulation | IAA treatment accelerates postharvest softening in kiwifruit. nih.gov | Kiwifruit (Actinidia deliciosa) |

| Gravitropism | Lateral redistribution of IAA in the transport stream is the immediate cause of gravitropic curvature. researchgate.net | Maize (Zea mays) |

| Metabolism | In orange fruit, IAA is metabolized through two main pathways, leading to DiOxIAGlc and OxIAAsp as end products. nih.gov | Orange (Citrus sinensis) |

| Anticancer Activity | An indole-aryl amide derivative of IAA showed selective toxicity towards HT29 colon cancer cells. unibo.it | Human Cell Lines |

Anticancer Research

Antiproliferative Effects on Cancer Cell Lines (e.g., breast cancer, colon carcinoma, lung carcinoma)

No specific studies detailing the antiproliferative effects of this compound on cancer cell lines such as breast cancer, colon carcinoma, or lung carcinoma were identified. Research on other indole derivatives has shown such activities, but this cannot be extrapolated to the specific compound .

Induction of Apoptosis and Cell Cycle Arrest

There is no available information from the search results to confirm or describe the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. Studies on the broader class of indole compounds have investigated these mechanisms, but data for this particular molecule is absent.

Anti-VEGFR-2 Inhibitory Activity and Related Mechanisms

The potential for this compound to act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has not been documented in the provided search results. While some indole-containing compounds are recognized as VEGFR-2 inhibitors, this specific activity has not been reported for this compound. nih.govmdpi.com

Antihyperglycemic and Antioxidant Properties

Alpha-Amylase Inhibition

No studies were found that evaluated the alpha-amylase inhibitory properties of this compound. Research has been conducted on related indole-3-acetamides, but these are structurally distinct from the requested acetic acid derivative. researchgate.netnih.gov

Free Radical Scavenging Activity (e.g., DPPH, ABTS assays)

Specific data from DPPH, ABTS, or other free radical scavenging assays for this compound are not available in the searched literature. While the antioxidant potential of the indole nucleus is a subject of research, the specific capacity of this dimethylated derivative has not been detailed.

Enzyme Inhibition Studies (e.g., acetylcholinesterase, butyrylcholinesterase, protein kinase)

The general structure of indole-3-acetic acid has served as a scaffold for the development of various enzyme inhibitors. For instance, modifications of the indole-3-acetic acid structure have led to the discovery of compounds with inhibitory effects on enzymes such as aldose reductase. However, without specific experimental data for this compound, any potential inhibitory activity against acetylcholinesterase, butyrylcholinesterase, or protein kinases remains speculative and unconfirmed.

Other Reported Biological Activities (e.g., anti-inflammatory, analgesic)

Detailed and specific investigations into the anti-inflammatory and analgesic properties of this compound are limited in the available scientific literature. The parent compound, indole-3-acetic acid, and its various derivatives are known to possess a range of biological activities, including anti-inflammatory effects. nih.govmdpi.com The anti-inflammatory activity of some substituted indole-3-acetic acids has been documented, with research indicating that specific substitutions on the indole nucleus can significantly influence this activity. nih.gov

For example, studies on other substituted indole-3-acetic acid derivatives have shown significant anti-inflammatory properties in preclinical models. nih.govresearchgate.net The mechanism of action for the anti-inflammatory effects of some indole compounds is linked to the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production. nih.govmdpi.com

Regarding analgesic activity, various indole derivatives have been evaluated for their pain-relieving potential. researchgate.net The acetic acid-induced writhing test is a common method used to assess the analgesic effects of new chemical entities. However, specific data from such tests for this compound are not reported in the reviewed literature. A patent has mentioned a derivative, [1-(4-chloro-1-(4-chlorobenzyl)-2,5-dimethyl-1H-indol-3-yl)acetic acid], in the context of treating neuropathic pain, suggesting that the core structure could be a basis for developing analgesic compounds. googleapis.com

While the foundational indole-3-acetic acid structure is a promising scaffold for compounds with anti-inflammatory and analgesic potential, there is a clear absence of direct and detailed research findings to definitively characterize these activities for this compound.

Structure Activity Relationship Sar Studies

Influence of Indole (B1671886) Ring Substitutions on Biological Activity

Modifications to the indole ring, the core scaffold of the molecule, can dramatically alter its biological efficacy. The position, number, and nature of substituents are key determinants of receptor binding and subsequent physiological responses.

The presence of methyl groups at the C-2 and C-5 positions of the indole ring has a significant impact on the molecule's auxin activity.

C-2 Methyl Group: Substitution at the 2-position of the indole ring is a critical factor in determining auxin activity. Studies on 2-alkylindole-3-acetic acids have shown that while these compounds retain auxin properties, their activity is generally lower than that of the unsubstituted parent, Indole-3-acetic acid (IAA). For instance, 2-methyl-IAA is a recognized auxin, but it requires a higher concentration to elicit a half-maximal biological response compared to IAA. This suggests that the methyl group at the C-2 position introduces steric hindrance that may slightly impede optimal binding within the TIR1 receptor pocket.

C-5 Methyl Group: Substitution on the benzene (B151609) portion of the indole nucleus, such as the methyl group at the C-5 position, also modulates activity. While specific comparative data for 5-methyl-IAA is less prevalent in readily available literature, substitutions at this position are known to influence the electronic properties and lipophilicity of the molecule. These changes can affect transport across cell membranes and the strength of interaction with the receptor. Generally, small, lipophilic groups on the benzene ring are tolerated and can sometimes enhance activity, but the precise effect depends on the specific context of other substitutions.

The combined effect of the dimethyl substitution in (2,5-dimethyl-1H-indol-3-yl)acetic acid likely results in a molecule with attenuated but still present auxin-like activity compared to IAA. The C-2 methyl group is the primary contributor to the reduction in potency due to steric effects at the receptor site.

Introducing halogens to the indole ring is a common strategy for modifying the biological potency of auxins.

Chlorine Substitution: Halogenation, particularly chlorination, of the indole ring is known to enhance auxin activity significantly. A prime example is 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring auxin found in certain plants, which exhibits considerably higher potency than IAA. publications.gc.ca This increased activity is attributed to both the electronic effects of the halogen and its ability to increase the molecule's resistance to metabolic degradation by auxin-degrading enzymes within the plant. publications.gc.ca This persistence allows the molecule to exert its effects for a longer duration.

Fluorine Substitution: Fluorine substitutions can also lead to potent activity. The high electronegativity of fluorine can alter the molecule's interaction with the receptor binding site and influence its metabolic stability.

While no specific studies detailing the halogenation of the this compound backbone were identified, the general principle from related IAA derivatives suggests that adding a halogen, such as chlorine at the C-4 or C-6 position, would likely produce a compound with enhanced herbicidal or growth-regulating properties.

N-1 Position: The indole nitrogen (N-1) is a crucial site for interaction. The N-H group can act as a hydrogen bond donor. Substitution at this position, for instance, by alkyl or acyl groups, generally leads to a decrease or loss of activity. This indicates that an unsubstituted N-1 position is preferred for optimal interaction with the auxin receptor.

C-3 Position: The C-3 position is the attachment point for the acetic acid side chain. The presence of this specific side chain at this specific position is paramount for activity. Moving the side chain to other positions on the indole ring typically abolishes auxin activity.

Role of the Acetic Acid Side Chain in Biological Interactions

The acetic acid side chain is an indispensable feature for the biological activity of auxins. Its structure and orientation are finely tuned for receptor interaction. The key features include:

Carboxylic Acid Group: The carboxyl group (-COOH) is essential for activity. It acts as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues (such as Arg403 and Ser438) in the TIR1 receptor's binding pocket. globethesis.com Esterification of this group, for example, to form methyl indole-3-acetate (B1200044) (MeIAA), renders the molecule inactive. nih.gov This is because the esterified molecule cannot engage in the necessary ionic and hydrogen-bonding interactions. Some ester conjugates can function as prodrugs if they are hydrolyzed back to the free acid within the cell. nih.govnih.gov

Side Chain Length: The single methylene (B1212753) (-CH2-) linker between the indole C-3 position and the carboxyl group is optimal. This spacing correctly positions the acidic head relative to the planar indole ring, fitting the geometry of the receptor's binding site. Increasing the chain length, as in indole-3-propionic or indole-3-butyric acid, generally reduces auxin activity.

Conformational Analysis and its Impact on Receptor Binding

The three-dimensional shape (conformation) of this compound is a critical factor for its interaction with the TIR1 receptor. For the parent molecule, IAA, the acetic acid side chain is not coplanar with the indole ring. There is a preferred torsion angle that orients the carboxyl group in a specific spatial relationship to the ring. This conformation allows the indole ring to fit into a hydrophobic pocket of the receptor while the carboxyl group interacts with the polar residues at the pocket's entrance.

The methyl groups in this compound can influence this preferred conformation.

The C-2 methyl group , being adjacent to the side chain, can create steric strain that restricts the rotation of the side chain. This may force the molecule into a conformation that is slightly less ideal for binding to the TIR1 receptor, providing a structural basis for the observed lower activity of 2-substituted IAAs.

Comparative SAR with Related Indole Acetic Acid Derivatives

The SAR of this compound can be better understood by comparing it with other natural and synthetic auxins.

Indole-3-acetic acid (IAA): The natural benchmark. It has an unsubstituted indole ring, which allows for optimal fit and activity.

Phenylacetic Acid (PAA): Another natural auxin, but with a phenyl ring instead of indole. It is generally much less active than IAA, highlighting the importance of the indole scaffold for high-potency auxin response.

Synthetic Auxins (2,4-D, NAA): Synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA) often exhibit higher potency and stability than IAA. nih.govresearchgate.net They share key structural features with IAA: an aromatic ring system and an acidic side chain with a specific spatial relationship. Their enhanced stability against metabolic breakdown is a key reason for their widespread use as herbicides. nih.gov

The SAR of this compound places it within the category of a "weak auxin." It possesses the essential pharmacophore (indole ring and acetic acid side chain) but is sterically hindered by the C-2 methyl group, reducing its binding affinity compared to IAA.

Table 1: Qualitative Comparison of Auxin Activity of Selected Indole Acetic Acid Derivatives and Synthetic Auxins

| Compound Name | Ring System | Key Substitutions | Relative Auxin Activity | Notes |

| Indole-3-acetic acid (IAA) | Indole | None | High (+++) | Natural auxin benchmark. |

| This compound | Indole | 2-CH₃, 5-CH₃ | Moderate (++) | Activity reduced by C-2 methyl group (steric hindrance). Specific quantitative data is not readily available. |

| 2-Methylindole-3-acetic acid | Indole | 2-CH₃ | Moderate (++) | Known weak auxin; less active than IAA. |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Indole | 4-Cl | Very High (++++) | More potent than IAA; resistant to degradation. |

| 1-Naphthaleneacetic acid (NAA) | Naphthalene | None | Very High (++++) | Potent synthetic auxin. |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenyl | 2,4-di-Cl, ether linkage | Very High (++++) | Widely used synthetic auxin herbicide. |

| Phenylacetic Acid (PAA) | Phenyl | None | Low (+) | Natural auxin with low activity. |

Computational and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties and reactivity of a molecule. These studies provide a basis for interpreting molecular stability, reactivity, and spectroscopic characteristics.

Molecular Structure Optimization and Vibrational Analysis DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used to determine the most stable three-dimensional conformation (optimized geometry) of a molecule by finding the lowest energy state on the potential energy surface. researchgate.netresearchgate.net For indole (B1671886) derivatives, these calculations help in accurately predicting bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for subsequent studies like molecular docking. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computed structure. researchgate.net

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular reactivity and stability. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as it implies that less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is instrumental in predicting how the molecule might participate in charge-transfer interactions. researchgate.net

Table 1: Representative Frontier Orbital Energies for Indole-Related Scaffolds This interactive table presents typical HOMO, LUMO, and energy gap values calculated for molecules with scaffolds similar to (2,5-dimethyl-1H-indol-3-yl)acetic acid, as determined by DFT studies.

| Compound Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculation Method |

| Benzofuran Acetic Acid | -6.35 | -1.25 | 5.10 | DFT/B3LYP |

| Quinoline Carboxylic Acid | -6.78 | -2.54 | 4.24 | DFT/B3LYP |

| Indole Derivative | -5.92 | -1.18 | 4.74 | DFT/B3LYP |

Note: The data in this table is illustrative, based on typical values found in the literature for related heterocyclic acetic acids, and not specific to this compound itself.

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is pivotal for identifying potential biological targets and estimating the binding affinity, often expressed as a docking score in kcal/mol. jbcpm.combiointerfaceresearch.com

The process involves preparing the 3D structures of both the ligand (this compound) and a potential receptor protein. Docking algorithms then systematically sample different conformations and orientations of the ligand within the protein's binding site, using a scoring function to rank the resulting poses. jbcpm.com A lower docking score generally indicates a more favorable binding interaction. dntb.gov.ua

For indole-based compounds, docking studies have been used to explore interactions with a wide range of targets, including enzymes like N-myristoyltransferase, dihydrofolate reductase (DHFR), and various kinases. nih.govmdpi.com These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site, providing a structural hypothesis for the molecule's mechanism of action. dntb.gov.uamdpi.com

Table 2: Example Molecular Docking Results for Indole Derivatives Against Various Protein Targets This table provides examples of docking scores and key interacting residues observed in studies of indole-containing compounds with different biological targets.

| Ligand Scaffold | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Indole Derivative | Enoyl ACP Reductase | 4U0F | -9.8 | Tyr158, Met161, Pro193 |

| Indole Acetic Acid Deriv. | DHFR | 3SRW | -8.5 | Ile7, Arg57, Phe34 |

| Indole Derivative | LmNMT | 2WSA | -10.1 | Tyr217, Phe109, Leu329 |

| Indole Derivative | α-amylase | 1HNY | -7.4 | Trp59, Tyr62, Gln63 |

Note: This data is compiled from various studies on different indole derivatives to illustrate the application and typical outcomes of molecular docking. nih.govmdpi.comnih.gov

Molecular Dynamics (MD) Simulations to Elucidate Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govresearchgate.net MD simulations are used to assess the stability of the docked pose and to refine the understanding of the interactions between the ligand and the protein. mdpi.comnih.gov

Starting from the best-docked complex, an MD simulation is run for a specific duration (e.g., 100 nanoseconds), calculating the forces between atoms and their subsequent motions. nih.gov Key metrics analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. biointerfaceresearch.comnih.gov

Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein regions can signify flexibility, which may be important for ligand binding. nih.gov

MD simulations provide a more realistic representation of the binding event in a simulated physiological environment, helping to validate the predictions from molecular docking. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design strategy. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. mdpi.com

A pharmacophore model can be generated based on the structures of several known active compounds. researchgate.net This model then serves as a 3D query to search large chemical databases in a process called virtual screening. univ-tlemcen.dznih.gov This allows for the rapid identification of novel compounds that possess the required pharmacophoric features and are therefore likely to exhibit the desired biological activity. For indole derivatives, pharmacophore models have been successfully used to identify new inhibitors for targets involved in diseases like Alzheimer's. mdpi.com The application of this method could lead to the discovery of new molecules structurally related to this compound with similar or enhanced activity.

Predictive Studies on Biological Activity

Predictive studies, primarily through Quantitative Structure-Activity Relationship (QSAR) modeling, aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. utm.my

In a QSAR study, various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for a set of molecules with known activities. semanticscholar.org Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to develop a model that can predict the activity of new, untested compounds based on their descriptors. nih.govsemanticscholar.org

For indole derivatives, 2D-QSAR and 3D-QSAR models have been developed to predict activities such as antioxidant or antiviral effects. nih.govsemanticscholar.org These models are validated using statistical parameters like the coefficient of determination (r²) and the cross-validation coefficient (q²). A robust QSAR model can guide the synthesis of new derivatives of this compound by predicting which structural modifications are likely to increase biological potency. nih.gov

Table 3: Key Parameters in QSAR Model Development for Indole Derivatives This table outlines common molecular descriptors and statistical metrics used in QSAR studies of indole-based compounds.

| QSAR Parameter | Description | Typical Value/Example |

| Molecular Descriptors | Numerical values representing molecular properties. | LogP (lipophilicity), Molecular Weight, Dipole Moment, HOMO/LUMO energies. |

| r² (Coefficient of Determination) | Indicates how well the model fits the training set data. | > 0.6 for a good model. |

| q² (Cross-validated r²) | Measures the predictive power of the model for the training set. | > 0.5 for a good model. |

| r²_ext (External validation r²) | Measures the predictive power of the model for an external test set. | > 0.6 for a good model. |

Source: Based on general principles and findings from QSAR studies on indole derivatives. nih.govmdpi.comsemanticscholar.org

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological evaluation of the compound this compound within the framework of the requested research models and methodologies.

Studies detailing in vitro assays such as cell-based cytotoxicity or cell cycle analyses, enzyme inhibition assays for α-amylase or acetylcholinesterase, and specific receptor binding assays for this compound are not present in the public domain.

Similarly, literature describing in vivo studies to determine the pharmacological effects of this compound, including its potential antinociceptive or anti-inflammatory properties in animal models, could not be located.

While research exists for structurally related indole compounds, such as indole-3-acetic acid (IAA) and other derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that data. Therefore, the generation of the requested article with detailed research findings and data tables for this specific compound is not possible at this time.

Future Directions and Translational Research Potential

Exploration of Novel Therapeutic Applications

The therapeutic landscape for indole-3-acetic acid derivatives is vast and continually expanding. Based on the activities observed in structurally related compounds, (2,5-dimethyl-1H-indol-3-yl)acetic acid holds promise for investigation in several key therapeutic areas.

Anticancer Activity: The indole (B1671886) nucleus is a cornerstone in the design of anticancer agents. researchgate.net Derivatives of IAA have been investigated for their antitumor properties, particularly against solid tumors like colon and lung cancer. google.com The substitution pattern on the indole ring can significantly influence cytotoxic activity. Therefore, future research should focus on evaluating the in vitro and in vivo anticancer effects of this compound against a panel of cancer cell lines. Mechanistic studies could explore its potential to induce apoptosis, inhibit cell proliferation, or interfere with cancer signaling pathways.

Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are underlying factors in numerous diseases. The parent compound, indole-3-acetic acid, has demonstrated anti-inflammatory and anti-oxidative properties. nih.gov A synthesized derivative, N-(2,5-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide, which shares a dimethyl substitution pattern, has shown potential as an antioxidant agent. researchgate.net This suggests that this compound could also possess the ability to scavenge free radicals and modulate inflammatory responses. Future investigations should quantify these effects and elucidate the underlying molecular mechanisms, such as the potential induction of heme oxygenase-1 (HO-1). nih.gov

Neurological Disorders: Some indole derivatives have been explored for their potential in treating neurodegenerative diseases. nih.gov Indole-3-acetic acid itself has been associated with cognitive function in patients on hemodialysis, indicating its interaction with neurological pathways. nih.gov The lipophilic nature of the dimethyl-substituted indole ring in this compound might facilitate its transport across the blood-brain barrier, making it a candidate for investigation in the context of neurological disorders.

Table 1: Potential Therapeutic Applications for this compound

| Therapeutic Area | Rationale Based on Analogous Compounds |

| Oncology | Indole-3-acetic acid derivatives show activity against solid tumors. google.com |

| Anti-inflammatory | The parent indole-3-acetic acid exhibits anti-inflammatory properties. nih.gov |

| Antioxidant | A structurally similar dimethylated derivative has shown antioxidant potential. researchgate.net |

| Neurological Disorders | Indole compounds are being investigated for neurodegenerative diseases. nih.gov |

Development of Advanced Synthetic Methodologies

Efficient and versatile synthetic routes are crucial for the exploration of structure-activity relationships (SAR) and the generation of compound libraries for screening. While general methods for the synthesis of indole-3-acetic acids are well-established, advancements can be tailored for this compound and its derivatives. nih.govresearchgate.net

Future efforts could focus on multicomponent reactions, which offer a streamlined approach to generating diverse analogs from simple precursors. nih.gov The development of catalytic systems, potentially employing environmentally benign catalysts, could enhance the efficiency and sustainability of the synthesis. nih.gov Furthermore, flow chemistry techniques could be adapted for the continuous and scalable production of this compound and its derivatives, facilitating more rapid lead optimization. The synthesis of a related compound, 2-(2,5-Dimethyl-1H-indol-3-yl)-4-phenylthiazole, demonstrates the feasibility of incorporating the 2,5-dimethylindole scaffold into more complex heterocyclic systems. nih.gov

Integration of Multi-Omics Data in Understanding Biological Effects

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data will be indispensable. This approach can reveal the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects.

Transcriptomics: Analyzing changes in gene expression in response to treatment with this compound can provide insights into the cellular pathways it modulates. For instance, a recent study on the parent indole-3-acetic acid used single-cell transcriptomics to elucidate its protective mechanism in acute cholestatic liver injury. nih.gov A similar approach could be applied to understand the effects of the 2,5-dimethyl derivative in various disease models.

Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can reveal alterations in metabolic pathways. mdpi.com This is particularly relevant for a compound like this compound, which is an analog of a natural metabolite.

Proteomics and Genomics: These disciplines can further complement the understanding by identifying protein targets and genetic factors that influence the response to the compound.

By integrating these multi-omics datasets, researchers can build a holistic picture of how this compound interacts with biological systems, paving the way for more targeted and effective therapeutic strategies.

Design of Next-Generation Indole Acetic Acid-Based Agents

The this compound core can serve as a scaffold for the design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure will be crucial for optimizing its biological activity. researchgate.net This could involve derivatization of the carboxylic acid group to form amides, esters, or other bioisosteres. nih.govnih.gov The synthesis of sulfonate derivatives from indole-3-acetic acid has been shown to yield potent ectonucleotidase inhibitors with anticancer potential, a strategy that could be applied to the 2,5-dimethyl analog. rsc.org

In Silico Drug Design: Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the rational design of novel derivatives. espublisher.comrsc.orgresearchgate.net These methods can predict the binding of analogs to specific biological targets and help prioritize the synthesis of compounds with the highest potential for desired activity. For example, in silico tools can be used to design derivatives that target specific enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov

Hybrid Molecule Design: Another promising avenue is the creation of hybrid molecules that combine the this compound scaffold with other pharmacophores to achieve multi-target activity. This approach has been successfully used to develop potent multitarget anticancer agents from other indole derivatives. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.